N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Description
N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a sulfonamide derivative featuring a dihydropyrimidine core with hydroxyl, oxo, and methyl substituents. Crystallographic tools like SHELX and visualization software like ORTEP are critical for resolving its three-dimensional conformation, which is essential for understanding structure-activity relationships (SAR).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3O4S/c1-5-9(10(17)15-11(18)14-5)21(19,20)16-6-2-3-7(12)8(13)4-6/h2-4,16H,1H3,(H2,14,15,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJOGVMWBNAANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-difluoroaniline with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then subjected to cyclization with a suitable diketone or ketoester to form the dihydropyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The sulfonamide group can be reduced to an amine group.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the sulfonamide group can yield an amine .
Scientific Research Applications
N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s unique electronic properties make it of interest in the development of advanced materials, such as organic semiconductors.
Biological Research: It is used as a tool compound to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound to analogs from the provided evidence, focusing on structural motifs and inferred properties.
Core Heterocycle and Functional Groups
- Target Compound: Dihydropyrimidine core with a sulfonamide linkage.
- Patent Compounds (): Pyrrolo[1,2-b]pyridazine cores with carboxamide linkages. These include morpholine, trifluoromethyl, and cyano substituents, which enhance solubility and target specificity. The absence of a sulfonamide group reduces acidity compared to the target compound .
- Compound : Pyrimidinecarboxamide with a fluorobenzyl group and oxadiazole substituent. The carboxamide and oxadiazole groups may confer distinct electronic and steric profiles compared to the sulfonamide in the target .
Fluorine Substituents
- Target Compound : 3,4-Difluorophenyl group increases lipophilicity and may stabilize aromatic π-stacking interactions in binding pockets.
- Patent Compounds: 2,3-Difluoro and trifluoromethyl groups in aromatic regions.
- Compound : 4-Fluorobenzyl group offers moderate lipophilicity and metabolic stability compared to di- or trifluorinated analogs .
Pharmacophoric Features
- Sulfonamide vs.
- Morpholine and Oxadiazole Moieties : Present in patent and compounds, these groups improve solubility and bioavailability. Their absence in the target compound may necessitate formulation adjustments for drug delivery .
Structural and Functional Comparison Table
Research Findings and Implications
- In contrast, the rigid pyrrolo-pyridazine cores in patent compounds may favor selective target binding .
- Bioavailability : Higher molecular weight and complex substituents in patent compounds (e.g., morpholine) may reduce membrane permeability compared to the target compound. However, their carboxamide linkages could enhance solubility .
Biological Activity
N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C11H10F2N4O3S
- Molecular Weight : 304.29 g/mol
- Chemical Structure : The compound features a pyrimidine ring with a sulfonamide group and fluorinated phenyl substituents, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes. This inhibition can reduce the production of pro-inflammatory mediators.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic processes.
Anti-inflammatory Activity
Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study conducted by Atatreh et al. reported that derivatives similar to this compound effectively inhibited COX-2 activity with an IC50 value comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 8 to 32 µg/mL, indicating moderate antibacterial activity .
Case Studies and Research Findings
- Study on Anti-inflammatory Effects :
- Antimicrobial Efficacy Evaluation :
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
What are the recommended synthetic routes for N-(3,4-difluorophenyl)-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1: Precursor Selection
Begin with a pyrimidine-2,4-dione core, substituting the sulfonamide group at position 5 via nucleophilic aromatic substitution. Use 3,4-difluoroaniline as the aryl amine source for the sulfonamide moiety. - Step 2: Solvent and Catalyst Optimization
Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates. Catalysts like sodium hydride or potassium carbonate facilitate deprotonation and sulfonamide bond formation . - Step 3: Temperature Control
Maintain temperatures between 80–100°C to balance reaction kinetics and avoid decomposition of heat-sensitive intermediates. - Step 4: Purification
Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate high-purity product .
How should researchers approach structural characterization of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
Assign peaks using - and -NMR. The hydroxy group at position 2 will appear as a broad singlet (~12 ppm), while the sulfonamide protons resonate near 7–8 ppm. Fluorine NMR () confirms substitution patterns on the phenyl ring . - X-ray Crystallography:
Analyze hydrogen bonding (e.g., N–H⋯O interactions between the sulfonamide and pyrimidine carbonyl groups) to confirm tautomeric forms and crystal packing . - Mass Spectrometry (HRMS):
Validate molecular weight with ESI-HRMS, ensuring isotopic patterns match theoretical calculations.
What in vitro assays are suitable for evaluating its biological activity?
Methodological Answer:
- Antibacterial Screening:
Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v) . - Enzyme Inhibition Studies:
Test inhibition of dihydrofolate reductase (DHFR) via spectrophotometric NADPH oxidation assays. Compare IC values with methotrexate as a reference .
Advanced Research Questions
How can structure-activity relationship (SAR) studies identify key functional groups influencing bioactivity?
Methodological Answer:
- Derivatization Strategy:
Synthesize analogs with modifications at the 3,4-difluorophenyl (e.g., mono-fluoro or trifluoromethyl variants) or sulfonamide positions. - Computational Docking:
Use AutoDock Vina to model interactions with DHFR. Prioritize analogs showing stronger hydrogen bonds with key residues (e.g., Asp27 in E. coli DHFR) . - In Vitro Validation:
Corrogate docking results with MIC (Minimum Inhibitory Concentration) values to identify substituents enhancing potency .
How can discrepancies in reported biological activity data be resolved?
Methodological Answer:
- Assay Standardization:
Replicate conflicting studies under identical conditions (e.g., pH, bacterial strain, compound solubility). - Metabolite Profiling:
Use LC-MS to detect degradation products or active metabolites that may explain variability in potency . - Statistical Analysis:
Apply ANOVA to compare datasets, identifying outliers or batch effects in compound synthesis .
What computational methods predict binding modes with target enzymes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations:
Simulate ligand-enzyme complexes (e.g., DHFR) in explicit solvent (TIP3P water model) for 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to assess stability . - Quantum Mechanics/Molecular Mechanics (QM/MM):
Investigate electronic interactions (e.g., charge transfer between sulfonamide and enzyme active sites) using Gaussian09 and AmberTools .
How to design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation:
Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-UV (λ = 254 nm). - Thermogravimetric Analysis (TGA):
Determine thermal stability by heating from 25°C to 300°C (10°C/min under nitrogen). Identify decomposition thresholds .
What derivatization strategies enhance solubility or target specificity?
Methodological Answer:
- Prodrug Design:
Esterify the hydroxy group at position 2 (e.g., acetyl or PEG-ylated derivatives) to improve aqueous solubility. Hydrolyze in vitro using esterase-containing media . - Targeted Delivery:
Conjugate with folate or biotin moieties to enhance uptake in cancer cells overexpressing folate receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
